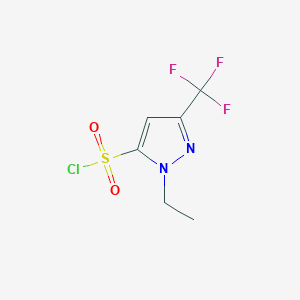

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Métodos De Preparación

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonylation: The sulfonyl chloride group is introduced by reacting the pyrazole derivative with chlorosulfonic acid or sulfonyl chloride reagents.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Análisis De Reacciones Químicas

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has demonstrated significant biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that compounds similar to this pyrazole derivative exhibit notable antimicrobial properties. Studies have shown that pyrazole-based sulfonyl chlorides can inhibit various pathogens, including bacteria and fungi. For instance, they have been effective against resistant strains of bacteria due to their ability to disrupt cellular processes .

Neuroprotective Effects

The compound has been observed to interact with enzymes such as acetylcholinesterase, suggesting potential implications for neuroprotective strategies. Its ability to modulate oxidative stress pathways indicates possible applications in treating neurodegenerative diseases .

Agrochemical Applications

In the field of agrochemicals, this compound can serve as an effective herbicide or pesticide. Its structural complexity allows it to target specific biochemical pathways in pests, leading to effective pest management solutions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's mechanism of action involved disruption of cell wall synthesis and interference with metabolic pathways .

Case Study 2: Neuroprotective Potential

Another research effort explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it effectively reduced neuronal death through modulation of reactive oxygen species production, showcasing its potential for therapeutic applications in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts with nucleophiles to form various derivatives. The trifluoromethyl group enhances the compound’s stability and lipophilicity, which can influence its biological activity .

Comparación Con Compuestos Similares

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be compared with other pyrazole derivatives such as:

1-Ethyl-3-methyl-1H-pyrazole-5-sulfonyl chloride: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and properties.

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride: Contains a phenyl group instead of an ethyl group, which can affect its biological activity and applications.

The presence of the trifluoromethyl group in this compound makes it unique by enhancing its stability and lipophilicity, which can be advantageous in various applications.

Actividad Biológica

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The sulfonyl chloride functional group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds derived from pyrazoles have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A review indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.02–0.04 μM against COX-2, showcasing their potency compared to standard anti-inflammatory drugs like diclofenac .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | - |

| Compound from Abdellatif et al. | 0.02–0.04 | High |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has indicated that pyrazole derivatives can activate pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by promoting the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis even in the presence of oxygen . This modulation may lead to reduced cancer cell proliferation.

Case Study: PKM2 Activation

A study optimized a series of small molecule pyrazoles that act as PKM2 activators, demonstrating their ability to inhibit cancer cell growth through metabolic modulation. The findings suggest that compounds similar to this compound could be developed as novel anticancer therapeutics .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and metabolic pathways. The trifluoromethyl group enhances binding affinity and selectivity towards target proteins, which is crucial for its therapeutic efficacy.

Safety and Toxicity

In vivo studies have assessed the safety profile of pyrazole derivatives, including those containing trifluoromethyl groups. Reports indicate that some compounds exhibit minimal toxicity at effective doses, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . These findings are promising for further development into safe therapeutic agents.

Propiedades

IUPAC Name |

2-ethyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)3-4(11-12)6(8,9)10/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEFWUROVURYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.